6-Methyl-2,5-dihydropyran-6-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-2,5-dihydropyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLROHWUMUYOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CCO1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-dihydropyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-alkenyl-6-methyl-2-pyrone as a starting material, which undergoes cyclization in the presence of a catalyst such as Pd/C and a co-catalyst like CuI . The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Thermal Decomposition and Substituent Effects
The methyl and carboxylic acid substituents at position 6 significantly influence thermal stability. Computational studies on analogous dihydropyran derivatives reveal:
| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |
|---|---|---|
| DHP (unsubstituted) | 196 | 208 |
| 6-Methyl-DHP | 184 | 204 |
| 6-Carboxylic acid-DHP (est) | ~175–180 | ~195–200 |
Key findings:
-
Methyl groups reduce activation free energy by ~6 kJ·mol⁻¹ per substituent .
-
The carboxylic acid group likely stabilizes transition states through resonance, further lowering ΔG≠ compared to methyl-substituted analogs .
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the dihydropyran ring undergoes cleavage. For 6-methyl-5,6-dihydro-2-pyrone (structurally related), ring-opening yields sorbic acid (2,4-hexadienoic acid) and 1,3-pentadiene :
Reaction Pathway
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Protonation at the carbonyl oxygen.
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Ring-opening to form a carbocation intermediate.
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Dehydration or decarboxylation (depending on conditions):
Esterification and Transesterification
The carboxylic acid group participates in esterification. Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (a derivative) forms via acid-catalyzed esterification in ethanol, achieving 92% yield at 50°C . Key data:
| Parameter | Value |
|---|---|
| Reaction Time | 4 h |
| Catalyst | H₂SO₄ (0.5 mol%) |
| Solvent | Ethanol |
Organocatalytic Functionalization
In N-heterocyclic carbene (NHC)-catalyzed reactions, the carboxylic acid acts as a directing group:
-
Michael Addition : Reacts with α,β-unsaturated aldehydes to form γ-lactones (83–95% yield, 94–99% ee) .
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Cyclization : Forms fused dihydropyranones under mild conditions (room temperature, 12 h) .
Hydrogenation and Dehydration
Partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP) yields intermediates that dehydrate to parasorbic acid derivatives. For 6-methyl analogs:
| Step | Conditions | Yield |
|---|---|---|
| Hydrogenation | Pd/Nb catalyst, 60°C, 6 h | 88% |
| Dehydration | H-ZSM-5 catalyst, 120°C, 2 h | 91% |
This pathway highlights the compound’s role in synthesizing food preservatives (e.g., sorbic acid) .
Grignard and Horner-Wadsworth-Emmons Reactions
The carboxylic acid facilitates phosphonate intermediate formation for C–C bond elongation:
Synthetic Sequence
-
Knoevenagel Condensation : Forms diethoxyphosphoryl intermediates (75–85% yield) .
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Michael Addition : Grignard reagents (e.g., EtMgCl) add to the α-position (82–90% yield) .
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Horner-Wadsworth-Emmons Olefination : Introduces methylidene groups (70–78% yield) .
Decarboxylation Under Thermal Stress
At 150–200°C, decarboxylation generates CO₂ and 5-methylidenetetrahydropyran-4-one derivatives (used in anticancer drug candidates) :
| Temperature (°C) | Conversion (%) |
|---|---|
| 150 | 45 |
| 200 | 92 |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
6-Methyl-2,5-dihydropyran-6-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including oxidation and reduction, which are essential in creating more complex molecules. The compound's reactivity is enhanced by the presence of functional groups that can participate in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases. The presence of hydroxyl groups in its structure contributes to this activity, enhancing its potential as a protective agent against cellular damage .
DNA Interaction and Anticancer Potential
In vitro studies have demonstrated that this compound can induce DNA strand breaks, suggesting its potential as an anticancer agent. The mechanism involves interaction with DNA, leading to disruptions that may inhibit cancer cell proliferation. Such findings position this compound as a candidate for further development in cancer therapeutics .
Medical Applications
Therapeutic Uses
The compound has been explored for its therapeutic applications, particularly in treating conditions like benign prostatic hyperplasia and acne vulgaris due to its antiandrogenic properties. Its ability to inhibit testosterone-5-reductase positions it as a potential treatment option for hormone-related disorders .
Industrial Applications
Natural Colorant and Flavoring Agent
In the food industry, this compound is utilized as a natural alternative to synthetic colorants and flavoring agents. Its caramel-like flavor and better water solubility make it suitable for enhancing the sensory attributes of food products without the adverse effects associated with synthetic additives .
Antioxidant Efficacy
A study focusing on derivatives of this compound highlighted the importance of hydroxyl groups in maintaining antioxidant activity. The research demonstrated that modifications to these groups resulted in decreased reducing abilities, emphasizing their role in the compound's efficacy .
DNA Interaction Studies
Experimental results showed that the compound effectively induces DNA strand breaks under specific conditions. This finding supports its candidacy for further investigation as an anticancer agent, particularly against specific types of malignancies where DNA damage is a therapeutic target .
Mechanism of Action
The mechanism by which 6-Methyl-2,5-dihydropyran-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its dihydropyran core and 6-methyl-carboxylic acid substitution . Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations:
Catalytic Ligand Potential: While 6-methyl-2,2′-bipyridine (L1) demonstrated high efficacy as a ligand in palladium-catalyzed cross-coupling reactions (92% yield with Pd/γ-Al2O3) , the dihydropyran analogue’s suitability for catalysis remains untested. Its carboxylic acid group may offer chelation versatility, but steric hindrance from the pyran ring could limit coordination efficiency.
Spectroscopic Differences :
- Methyl 6-methyl-2,4-dihydroxybenzoate exhibits distinct $ ^1H $ and $ ^{13}C $ NMR shifts due to its aromatic ring and ester group (e.g., methyl resonance at δ 2.4 ppm) . In contrast, the dihydropyran derivative’s methyl and carboxylic acid groups would resonate in different regions (e.g., δ 1.8–2.1 ppm for methyl and δ 170–175 ppm for COOH), influenced by ring strain and electronic effects.
Commercial and Structural Relatives :
- Compounds like 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid (sc-278536) share the methyl-carboxylic acid motif but replace the pyran oxygen with sulfur, altering electronic properties and solubility . Such variations highlight the trade-offs between heteroatom choice and reactivity.
Reactivity and Stability Considerations
- Acid-Base Behavior : The carboxylic acid group in the dihydropyran derivative is expected to exhibit moderate acidity (pKa ~4–5), comparable to benzoic acid. However, conjugation with the pyran ring’s ether oxygen may slightly enhance acidity compared to aliphatic carboxylic acids.
Biological Activity
6-Methyl-2,5-dihydropyran-6-carboxylic acid (CAS No. 2445793-10-0) is a pyran derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of heterocycles that are known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure : The molecular formula of this compound is . Its structure includes a six-membered ring containing oxygen, which is characteristic of pyran derivatives.
Synthesis Methods : The synthesis typically involves cyclization reactions using precursors like 4-alkenyl-6-methyl-2-pyrone in the presence of catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI). These methods have been optimized for yield and sustainability, incorporating green chemistry principles .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral effects. A study reported that certain derivatives inhibited viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes within host cells .
Anticancer Effects
Recent investigations into the anticancer properties of this compound have revealed promising results. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
| HeLa (cervical cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer types .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cellular Pathway Interference : It can disrupt signaling pathways essential for cell survival and proliferation, leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyran derivatives, including this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
- Anticancer Research : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls, supporting its role as a potential chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Methyl-2,5-dihydropyran-6-carboxylic acid in laboratory settings?
- Methodological Answer: The compound can be synthesized via oxidation of methyl-substituted dihydropyran precursors using potassium permanganate (KMnO₄) under controlled heating (90–95°C). For example, analogous methods involve refluxing with aqueous KMnO₄ followed by acidification to isolate the carboxylic acid via copper salt precipitation. Yield optimization requires careful control of reagent stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer:
- ¹H NMR: Expect signals for the methyl group (~δ 1.95 ppm) and carboxylic proton (broad ~δ 9–11 ppm). Pyran ring protons typically appear as multiplet signals between δ 7.0–8.3 ppm .
- IR Spectroscopy: A strong C=O stretch (1722–1631 cm⁻¹) and broad O-H/N-H stretches (3174–3450 cm⁻¹) confirm the carboxylic acid moiety .
- Elemental Analysis: Validate purity by comparing calculated vs. observed C, H, and N percentages (e.g., C: ~54.9%, H: ~4.5%, N: ~9.1%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer:
- Temperature Control: Maintain precise heating (e.g., 90–95°C) to avoid over-oxidation or ring degradation.
- Catalytic Additives: Use phase-transfer catalysts or mild bases (e.g., NaOMe) to enhance regioselectivity during functionalization .
- Byproduct Monitoring: Employ TLC or HPLC to track intermediate formation and adjust reaction termination points .
Q. What strategies are recommended for resolving contradictions in thermal stability data for this compound under varying pH conditions?
- Methodological Answer:
- Controlled Stability Studies: Conduct parallel experiments at fixed temperatures (e.g., 25°C, 40°C) across a pH range (2–12) using buffered solutions.
- Analytical Techniques: Use DSC/TGA to monitor decomposition kinetics and FTIR to detect structural changes. Cross-validate with NMR to confirm integrity post-stress testing .
Q. How can computational chemistry aid in predicting the reactivity of this compound in ring-opening reactions?
- Methodological Answer:
- DFT Calculations: Model transition states and electron density maps to predict nucleophilic attack sites on the dihydropyran ring.
- Solvent Effects: Simulate solvent interactions (e.g., water vs. DMSO) to assess their impact on reaction pathways. Validate with experimental kinetic data .
Q. What approaches are effective for achieving regioselective functionalization of the dihydropyran ring in this compound?
- Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to specific positions.
- Metal-Mediated Reactions: Utilize palladium or copper catalysts for cross-coupling at the methyl-adjacent carbon. Monitor regioselectivity via NOESY NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodological Answer:
- Standardization: Calibrate instruments using internal standards (e.g., TMS) and consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃).
- Collaborative Validation: Compare data with independent labs and reference analogous compounds (e.g., 6-methoxypyridine-2-carboxylic acid, δ 4.0 ppm for OCH₃) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
